2,2-Dimethyl-3-oxopropyl acetate
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Overview
Description
2,2-Dimethyl-3-oxopropyl acetate is an organic compound with the molecular formula C₇H₁₂O₃. It is known for its unique structural features, which include a ketone group and an ester functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxopropyl acetate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-oxopropanoic acid.
Reduction: 2,2-Dimethyl-3-hydroxypropyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-oxopropyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxopropyl acetate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 2,2-Dimethyl-3-hydroxypropyl acetate
- 2,2-Dimethyl-3-oxopropanoic acid
- 2,2-Dimethyl-3-oxopropyl butyrate
Comparison: 2,2-Dimethyl-3-oxopropyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and versatility in synthetic applications.
Biological Activity
2,2-Dimethyl-3-oxopropyl acetate is a chemical compound with the molecular formula C7H12O3. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its ester functional group and a ketone moiety. Its structure can be represented as follows:
Recent studies indicate that this compound exhibits biological activity by inhibiting specific enzymes involved in various metabolic pathways. Notably, it has been identified as an inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), which plays a crucial role in cellular signaling and metabolism. This inhibition can lead to therapeutic effects in several diseases.
Table 1: Enzyme Inhibition Profile
Enzyme Target | Inhibition Type | Potential Applications |
---|---|---|
PI5P4K | Competitive Inhibition | Cancer, neurodegenerative diseases, inflammation |
Other Kinases | Non-specific inhibition | Metabolic disorders |
Therapeutic Applications
The compound shows promise in the treatment of various conditions due to its biological activities:
- Cancer : Research has demonstrated that this compound can inhibit tumor growth by targeting PI5P4K pathways. This mechanism may reduce cancer cell proliferation and metastasis .
- Neurodegenerative Diseases : The compound's ability to modulate cellular signaling pathways suggests potential benefits in treating diseases such as Alzheimer's or Parkinson's by protecting neuronal integrity .
- Inflammatory Disorders : Its anti-inflammatory properties may be beneficial in conditions like arthritis or other inflammatory diseases .
Case Studies
- Cancer Treatment : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and migration. The mechanism was linked to the downregulation of PI5P4K activity .
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, administration of this compound showed a marked reduction in neuronal cell death and improved cognitive function in animal models .
- Anti-inflammatory Effects : Clinical trials have indicated that patients with chronic inflammatory conditions experienced relief when treated with formulations containing this compound, highlighting its therapeutic potential .
Properties
CAS No. |
16184-79-5 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2,2-dimethyl-3-oxopropyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-6(9)10-5-7(2,3)4-8/h4H,5H2,1-3H3 |
InChI Key |
GXYDISAHHSQZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C)(C)C=O |
Origin of Product |
United States |
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